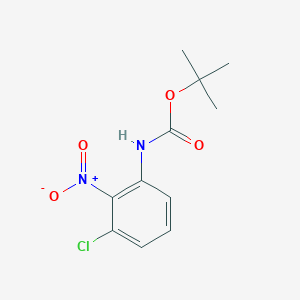

叔丁基(3-氯-2-硝基苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl (3-chloro-2-nitrophenyl)carbamate is a chemical compound offered by several scientific companies . It’s used for research and development purposes .

Synthesis Analysis

While specific synthesis methods for tert-Butyl (3-chloro-2-nitrophenyl)carbamate are not available in the search results, tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .科学研究应用

Antimicrobial Activity

This compound has been used in the synthesis of analogs that have shown promising antimicrobial activity . These analogs have been tested against various bacteria and fungi, and some have shown significant potency, comparable to standard drugs .

Nonlinear Optical Materials

The compound has been used in the development of nonlinear optical (NLO) materials . These materials have wide applications in optics, optoelectronics, light processing, laser switching, pharmaceuticals, color displays, and display frequencies . The NLO efficiency of the synthesized material was found to be about 2.5 times greater than that of the KDP material .

Synthesis of Pyrroles

“tert-Butyl carbamate” has been used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position . Pyrroles are important in medicinal chemistry and have a wide range of biological activities.

Synthesis of Anilines

The compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . These anilines are important intermediates in the synthesis of various organic compounds.

Design of Heterocyclic Compounds

The compound has been used in the design and synthesis of heterocyclic compounds . These compounds possess a wide range of biological activity and are an integral component of modern drug discovery .

Development of Antifungal Agents

The compound has been used in the development of antifungal agents . The synthesized compounds showed average antifungal activity in the range of 100–200 µg/ml .

安全和危害

作用机制

Mode of Action

It’s known that tert-butyl carbamate is used in palladium-catalyzed synthesis of n-boc-protected anilines . This suggests that the compound might interact with its targets through a similar mechanism, leading to the formation of N-Boc-protected anilines. The exact changes resulting from this interaction are subject to further investigation.

Biochemical Pathways

It’s known that tert-Butyl carbamate is involved in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . This suggests that the compound might affect similar biochemical pathways, but the downstream effects of these interactions need further exploration.

Result of Action

Given its involvement in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles , it can be hypothesized that the compound might have significant effects at the molecular and cellular levels.

属性

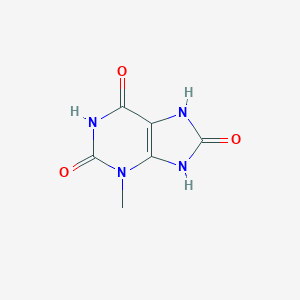

IUPAC Name |

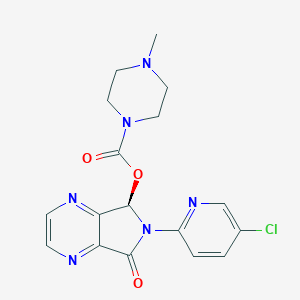

tert-butyl N-(3-chloro-2-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-8-6-4-5-7(12)9(8)14(16)17/h4-6H,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYCCHVOEJTXGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-chloro-2-nitrophenyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

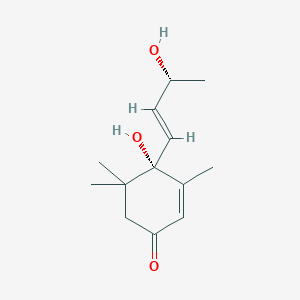

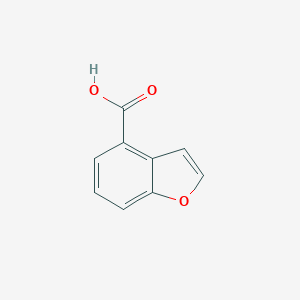

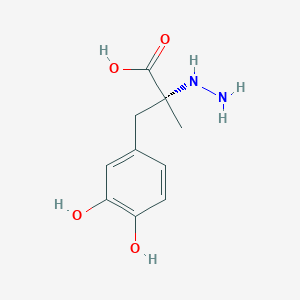

![(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)

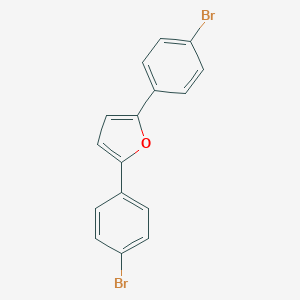

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)